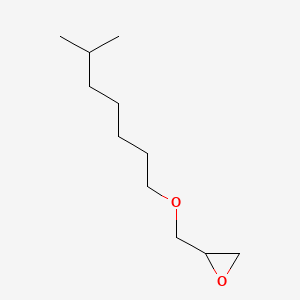
3-(3-(Piperidin-1-yl)propoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Piperidin-1-yl)propoxy)aniline is an organic compound that features a piperidine ring attached to a propoxy group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-chloropropoxybenzene through the reaction of 3-chloropropanol with benzene in the presence of a suitable catalyst.
Nucleophilic Substitution: The 3-chloropropoxybenzene is then subjected to nucleophilic substitution with piperidine to form 3-(3-Piperidin-1-yl-propoxy)benzene.
Amination: Finally, the 3-(3-Piperidin-1-yl-propoxy)benzene undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-(3-(Piperidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
3-(3-(Piperidin-1-yl)propoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(3-(Piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring and aniline moiety contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects, such as analgesia, anti-inflammation, or antipsychotic activity.
相似化合物的比较
Similar Compounds
3-(3-Piperidin-1-yl-propoxy)benzene: Lacks the aniline group but shares the piperidine and propoxy moieties.
4-(3-Piperidin-1-yl-propoxy)aniline: Similar structure but with the propoxy group attached at the 4-position of the aniline ring.
3-(4-Morpholin-4-yl-butoxy)aniline: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-(Piperidin-1-yl)propoxy)aniline is unique due to the presence of both the piperidine ring and the aniline moiety, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
3-(3-piperidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2 |
InChI 键 |
NWYSNUTTYKBUKB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8552415.png)


